molecular formula C12H13N3O4S B2764711 N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1251545-10-4

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2764711
CAS RN: 1251545-10-4
M. Wt: 295.31
InChI Key: TXMAJTDEUOXFCO-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as TH-POXX, is a small molecule inhibitor that has been gaining attention in the field of scientific research due to its potential therapeutic applications. TH-POXX is a heterocyclic compound that contains a thiophene and isoxazole ring, and it has been found to exhibit potent inhibitory activity against a specific protein target.

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Compounds with thiophene and isoxazole moieties have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. For example, a series of novel derivatives were synthesized and showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds were also tested for gastric toxicity, showing that certain derivatives did not cause significant tissue damage, indicating their potential as therapeutic agents with reduced side effects (Ş. Küçükgüzel et al., 2013).

Anticancer Properties

Another area of research involves the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents. These compounds have shown promising activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the therapeutic potential of thiophene-containing compounds in cancer treatment (Sobhi M. Gomha et al., 2016).

Antimicrobial Activities

Thiazole derivatives, often synthesized from thiophene-based precursors, have been explored for their antimicrobial activities against various bacterial and fungal isolates. This research underscores the potential of thiophene and its derivatives in developing new antimicrobial agents, which could be crucial in the fight against resistant microbial strains (Wagnat W. Wardkhan et al., 2008).

Neuroprotective Effects

Research on compounds related to the structure of interest has also extended into neuropharmacology, with studies evaluating the neuroprotective effects against induced toxicity in astrocytes. These studies are fundamental in understanding how structural modifications in compounds like "N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide" could lead to potential treatments for neurodegenerative diseases or brain injury (Patamawan Phuagphong et al., 2004).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-7-4-10(15-19-7)14-12(18)11(17)13-5-9(16)8-2-3-20-6-8/h2-4,6,9,16H,5H2,1H3,(H,13,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMAJTDEUOXFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

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